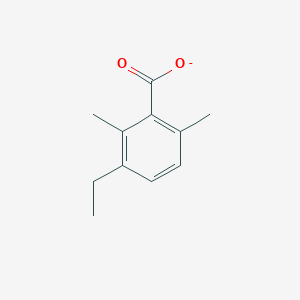![molecular formula C10H6O B14759969 Azuleno[1,2-B]oxirene CAS No. 277-81-6](/img/structure/B14759969.png)
Azuleno[1,2-B]oxirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azuleno[1,2-B]oxirene is a compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique chemical properties. This compound is characterized by the fusion of an oxirene ring with the azulene structure, which imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azuleno[1,2-B]oxirene typically involves the reaction of azulene derivatives with appropriate reagents to introduce the oxirene ring. One common method involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione, which can then be further reacted with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . This method highlights the importance of using specific reagents and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Azuleno[1,2-B]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azulene-1,2-dione derivatives, while reduction may produce azulene-1,2-diol derivatives.
科学的研究の応用
Azuleno[1,2-B]oxirene has a wide range of scientific research applications:
作用機序
The mechanism of action of azuleno[1,2-B]oxirene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to modulation of their activity. For example, azulene derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Azuleno[1,2-B]oxirene can be compared with other azulene derivatives, such as guaiazulene and chamazulene . These compounds share the azulene core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties. For instance:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Chamazulene: Exhibits anti-allergic and anti-inflammatory activities.
The uniqueness of this compound lies in its oxirene ring, which provides additional reactivity and potential for diverse applications.
特性
CAS番号 |
277-81-6 |
|---|---|
分子式 |
C10H6O |
分子量 |
142.15 g/mol |
IUPAC名 |
azuleno[1,2-b]oxirene |
InChI |
InChI=1S/C10H6O/c1-2-4-7-6-9-10(11-9)8(7)5-3-1/h1-6H |
InChIキー |
HJWOWQYDMYTIJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=C2C=C1)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
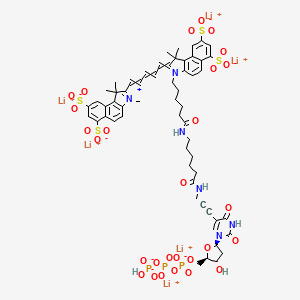
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
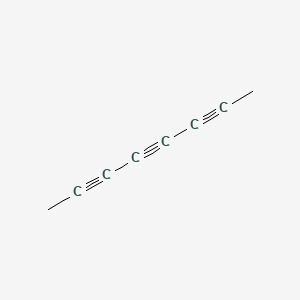

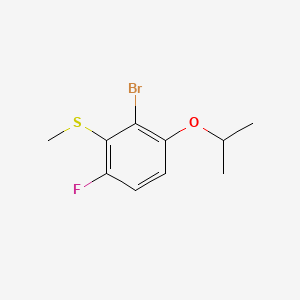
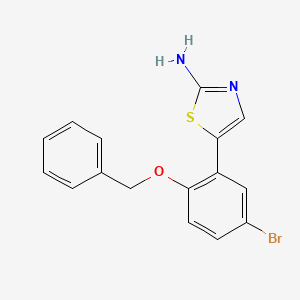
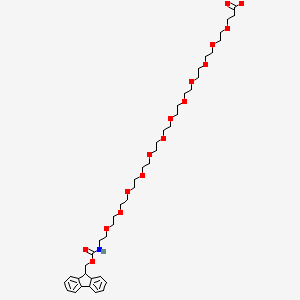
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
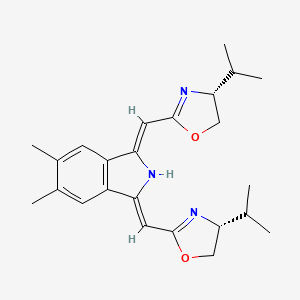
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)

